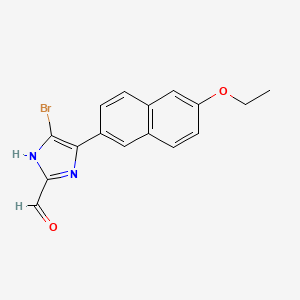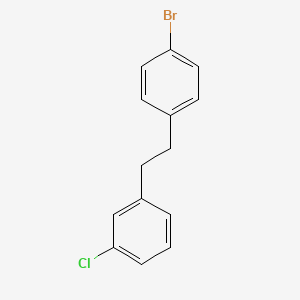
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD33022742” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022742” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022742” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The use of advanced technologies such as flow chemistry and process intensification techniques further enhances the production capabilities.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022742” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “MFCD33022742” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of “MFCD33022742” with altered functional groups, enhancing its chemical and physical properties for specific applications.
Aplicaciones Científicas De Investigación
“MFCD33022742” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD33022742” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to a cascade of biochemical events. The precise molecular interactions and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
“MFCD33022742” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as “MFCD33022743” and “MFCD33022744”.
Uniqueness: “MFCD33022742” exhibits distinct reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19) |
Clave InChI |
YJFGSSWNMGQKAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)

![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)



![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
